molecular formula AlCeH3O3 B12060165 Cerium aluminate

Cerium aluminate

Cat. No.: B12060165
M. Wt: 218.120 g/mol
InChI Key: VXLGWCOZCKOULK-UHFFFAOYSA-K
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Description

Cerium aluminate (CeAlO₃) is a rare-earth aluminate compound characterized by its perovskite-type crystal structure (space group Pm3m) . It is synthesized via methods such as solid-state reactions, pulsed laser ablation (PLA), or reduction processes during sintering of CeO₂-doped systems . CeAlO₃ exhibits unique redox properties due to the coexistence of Ce³⁺ and Ce⁴⁺, making it valuable in catalysis (e.g., CO₂ conversion) and as a structural stabilizer in composite ceramics . Its optical properties, including tunable luminescence, are exploited in phosphors and radiation detection materials .

Key Properties of CeAlO₃:

  • Crystal Structure: Perovskite (ABO₃), with Al³⁺ in octahedral coordination .
  • Thermal Stability: Stable up to 1400–1500°C under reducing conditions .
  • Electrical Conductivity: Moderate ionic conductivity, influenced by Ce³⁺/Ce⁴⁺ redox couples .

Properties

Molecular Formula

AlCeH3O3

Molecular Weight

218.120 g/mol

InChI

InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3

InChI Key

VXLGWCOZCKOULK-UHFFFAOYSA-K

Canonical SMILES

[OH-].[OH-].[OH-].[Al].[Ce+3]

Origin of Product

United States

Chemical Reactions Analysis

Reduction Pathway in Aluminum-Cerium Systems

CeAlO₃ forms during metallothermic reduction of cerium oxide (CeO₂) in molten aluminum:

  • Initial reduction:

    3CeO2x+4Al(l)Ce3O5+x+2Al2O3(ΔH=1,190textkJmol)\[1][4]3\text{CeO}_{2-x}+4\text{Al}_{(l)}\rightarrow \text{Ce}_3\text{O}_{5+x}+2\text{Al}_2\text{O}_{3}\quad (\Delta H=-1,190\\text{kJ mol})\[1][4]
  • Intermediate oxide formation:

    Ce3O5+x3CeO1.5+xO\[1]\text{Ce}_3\text{O}_{5+x}\rightarrow 3\text{CeO}_{1.5}+x\text{O}\[1]
  • Final reaction with aluminum:

    Ce2O3+Al(l)2CeAlO3(ΔH=327textkJmol)\[1][3]\text{Ce}_2\text{O}_3+\text{Al}_{(l)}\rightarrow 2\text{CeAlO}_3\quad (\Delta H=-327\\text{kJ mol})\[1][3]

Key Factors :

  • Temperature-dependent efficiency:

    • 850°C: Partial reduction yields Ce₂O₃ and Ce₃Al₁₁ .

    • 950°C: Complete conversion to CeAlO₃ with 95% efficiency .

Thermal Stability and Decomposition

CeAlO₃ remains stable up to 1,200°C but decomposes under oxidative conditions:

4CeAlO3+3O22CeO2+2Al2O3(ΔH=+412textkJmol)\[5]4\text{CeAlO}_3+3\text{O}_2\rightarrow 2\text{CeO}_2+2\text{Al}_2\text{O}_3\quad (\Delta H=+412\\text{kJ mol})\[5]

Thermogravimetric Analysis (TGA) :

  • Mass gain begins at 365°C during oxidation .

  • Maximum reaction rate (wmaxw_{\text{max}}): 0.25 mg/min at 950°C .

Reactivity with Halogens and Acids

While CeAlO₃ itself is inert, elemental cerium reacts vigorously:

  • With chlorine :

    2Ce(s)+3Cl2(g)2CeCl3(s)\[2][3]2\text{Ce}_{(s)}+3\text{Cl}_{2(g)}\rightarrow 2\text{CeCl}_{3(s)}\[2][3]
  • With sulfuric acid :

    2Ce(s)+3H2SO4(aq)2Ce(aq)3++3SO42+3H2(g)\[3]2\text{Ce}_{(s)}+3\text{H}_2\text{SO}_{4(aq)}\rightarrow 2\text{Ce}^{3+}_{(aq)}+3\text{SO}_4^{2-}+3\text{H}_{2(g)}\[3]

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium Aluminate (SrAl₂O₄:Ce³⁺)

  • Structure : Tridymite-type structure (space group P2₁) with AlO₄ tetrahedra .
  • Properties :
    • Luminescence : Broad emission in blue-green regions (λ = 450–550 nm) under UV excitation, with afterglow durations up to hours .
    • Applications : White LEDs, dosimetry, and sensors .
  • Synthesis : Solid-state reaction at 1300–1400°C .
  • Key Difference : Unlike CeAlO₃, SrAl₂O₄:Ce³⁺ lacks perovskite redox activity but excels in persistent luminescence due to defect states .

Terbium-Doped Cerium Magnesium Aluminate (Ce₀.₆₇Tb₀.₃₃MgAl₁₁O₁₉)

  • Structure : Magnetoplumbite-type (hexagonal, space group P6₃/mmc) .
  • Properties: Luminescence: Sharp Tb³⁺ emission lines (λ = 540 nm) for green phosphors . Morphology: High-surface-area nanoparticles (20–50 nm) enhance membrane antifouling properties .
  • Applications : Ultrafiltration membranes, scintillators .
  • Key Difference : Incorporates Mg²⁺ and Tb³⁺ for tailored optical/mechanical properties, unlike CeAlO₃’s perovskite framework .

Yttrium Aluminum Garnet (Y₃Al₅O₁₂:Ce³⁺, YAG:Ce)

  • Structure : Cubic garnet (space group Ia3d) .
  • Properties :
    • Luminescence : Yellow emission (λ = 550 nm) with high quantum efficiency (>80%) for white LEDs .
    • Thermal Stability : Melts at ~1970°C, superior to CeAlO₃ .
  • Applications : Laser crystals, LED phosphors .
  • Key Difference : YAG:Ce³⁺ lacks redox activity but offers superior thermal/chemical stability compared to CeAlO₃ .

Calcium Aluminate (CaAl₂O₄)

  • Structure: Monoclinic or cubic phases, depending on hydration state .
  • Properties: Mechanical Strength: 34–81 MPa (enhanced with additives like ZnO) . Hydration: Rapid setting due to CA (CaAl₂O₄) phase reactivity .
  • Applications : Refractory cements, endodontic materials .
  • Key Difference : Calcium aluminates prioritize hydraulic reactivity over optical properties, unlike CeAlO₃ .

Data Tables

Table 1: Structural and Functional Comparison

Compound Crystal Structure Key Properties Applications
CeAlO₃ Perovskite Redox activity, moderate conductivity Catalysis, phosphors
SrAl₂O₄:Ce³⁺ Tridymite Persistent luminescence LEDs, sensors
Ce₀.₆₇Tb₀.₃₃MgAl₁₁O₁₉ Magnetoplumbite Green emission, antifouling Membranes, scintillators
YAG:Ce³⁺ Cubic garnet High thermal stability, yellow emission Lasers, LEDs
CaAl₂O₄ Monoclinic/cubic High strength, rapid hydration Refractories, medical cements

Research Findings and Contradictions

  • CeAlO₃ Phase Stability : Evidence conflicts on CeAlO₃ detection—XPS confirms its presence in reduced catalysts, but XRD may fail due to dispersion .
  • Reaction Pathways : CeAlO₃ forms via CeO₂ reduction to Ce₂O₃, followed by reaction with Al₂O₃ . However, trace CeAl₁₁O₁₈ may coexist .
  • Luminescence Efficiency : SrAl₂O₄:Ce³⁺ outperforms CeAlO₃ in afterglow but requires co-dopants (e.g., Dy³⁺) for stability .

Q & A

Basic: What are the key synthesis methods for cerium aluminate, and how do experimental parameters influence phase purity?

Methodological Answer:
this compound (CeAlO₃) synthesis requires precise control of redox conditions and sintering parameters. Two primary methods are:

  • Combustion Synthesis : Aluminum and cerium nitrates are combined with glycine as a fuel, followed by calcination at 600–900°C. Palladium chloride may act as a catalyst, and the process yields nanocrystalline phases suitable for catalytic applications .
  • Single-Crystal Growth : A reduction atmosphere (e.g., activated carbon/Kryptol mixtures) is critical to stabilize Ce³⁺. Molybdenum or nickel crucibles are used, with heating schedules optimized to prevent Ce²O₃ formation .
    Key Parameters :
  • Sintering temperature (1400–1500°C) determines phase dominance (CeAlO₃ vs. CeAl₁₁O₁₈) .
  • Redox atmosphere prevents oxidation of Ce³⁺ to Ce⁴⁺, which destabilizes the perovskite structure .

Basic: How can XRD and spectroscopy distinguish between CeAlO₃ and CeAl₁₁O₁₈ phases?

Methodological Answer:
X-ray diffraction (XRD) is the primary tool for phase identification:

  • CeAlO₃ : Peaks at 2θ = 23.5°, 33.2°, and 47.9° (JCPDS 24-0058) .
  • CeAl₁₁O₁₈ : Minor peaks at 2θ = 31.7° and 36.4°, often appearing as traces in CeO₂-doped AlN systems .
    Complementary techniques:
  • Raman Spectroscopy : CeAlO₃ shows distinct modes at 450 cm⁻¹ (Ce-O) and 750 cm⁻¹ (Al-O) .
  • Thermogravimetric Analysis (TGA) : Weight loss at 800–1000°C correlates with CeAl₁₁O₁₈ decomposition .

Basic: What thermal stability challenges arise during this compound synthesis?

Methodological Answer:
CeAlO₃ stability is highly temperature-dependent:

  • Below 1400°C : Metastable CeAlO₃ forms but may partially decompose to Ce₂O₃ and Al₂O₃ upon quenching .
  • Above 1500°C : CeAl₁₁O₁₈ emerges as a secondary phase, particularly in spark plasma-sintered samples .
    Mitigation Strategies :
  • Use rapid quenching to preserve CeAlO₃.
  • Doping with MgO or Y₂O₃ enhances thermal stability by suppressing Ce²O₃ formation .

Advanced: How does this compound function in catalytic oxidation processes?

Methodological Answer:
CeAlO₃’s catalytic activity stems from its redox-active Ce³⁺/Ce⁴⁺ cycles and oxygen vacancy generation:

  • Toluene Oxidation : CeAlO₃-supported catalysts achieve >90% conversion at 300°C. Activity correlates with surface Ce³⁺ concentration, measured via X-ray photoelectron spectroscopy (XPS) .
  • Ammonia Decomposition : Ce-doped MgAl₂O₄ supports enhance ruthenium dispersion, reducing activation energy by 25% .
    Experimental Design :
  • Kinetic Studies : Operando FTIR tracks intermediate species during toluene oxidation .
  • DFT Modeling : Predicts oxygen vacancy formation energies to guide catalyst doping .

Advanced: What methodological approaches optimize this compound for photocatalytic applications?

Methodological Answer:
Doping and heterojunction design improve photocatalytic efficiency:

  • Ce³⁺/Bi³⁺ Co-Doping : Enhances visible-light absorption in NiAl₂O₄, achieving 95% methylene blue degradation under UV .
  • Perovskite Heterojunctions : S-scheme CeAlO₃/g-C₃N₄ systems separate charge carriers, validated via photoluminescence (PL) quenching .
    Characterization :
  • UV-Vis DRS : Bandgap tuning from 3.2 eV (pure CeAlO₃) to 2.8 eV (Ce/Bi-doped) .
  • Electrochemical Impedance Spectroscopy (EIS) : Confirms reduced charge-transfer resistance in heterojunctions .

Advanced: How does rare-earth doping alter this compound’s optical and structural properties?

Methodological Answer:
Doping with Nd³⁺, Er³⁺, or Ce³⁺ modifies luminescence and phase behavior:

  • YAG:Ce³⁺ Systems : Ce³⁺ incorporation in Y₃Al₅O₁₂ shifts emission to 550 nm (green), with quantum yields >80% .
  • Thermoluminescence : YAG:Ce³⁺ exhibits trap depths of 0.7–1.2 eV, optimized via combustion synthesis .
    Analytical Workflow :
  • Photoluminescence (PL) Mapping : Spatial resolution of dopant distribution .
  • Rietveld Refinement : Quantifies lattice parameter changes (e.g., YAG:Ce³⁄ → cubic a = 12.01 Å → 12.05 Å) .

Advanced: How to resolve contradictions in reported phase diagrams of CeO₂-Al₂O₃ systems?

Methodological Answer:
Discrepancies arise from synthesis routes and characterization limits:

  • Spark Plasma Sintering (SPS) : Favors CeAlO₃, while hot-pressing promotes CeAl₁₁O₁₈ even at 3 wt.% CeO₂ .
  • XRD Sensitivity : CeAl₁₁O₁₈ detection requires prolonged scans due to low crystallinity (<5% abundance) .
    Recommendations :
  • Pair XRD with TEM-EDS to confirm trace phases.
  • Standardize sintering protocols (heating rate, atmosphere) across studies .

Advanced: What advanced techniques characterize aluminate ion speciation in this compound solutions?

Methodological Answer:
In alkaline solutions, aluminate speciation affects CeAlO₃ precipitation:

  • Potentiometry and Raman Spectroscopy : Identify [Al(OH)₄]⁻ monomers and dimers. Na⁺ ion-pairing stabilizes monomers, while Cs⁺ promotes dimerization .
  • NMR Spectroscopy : ²⁷Al NMR chemical shifts at 80 ppm confirm tetrahedral Al coordination .
    Key Insight :
  • Solution pH >12 suppresses Ce³⁺ hydrolysis, enabling CeAlO₃ crystallization without Ce(OH)₃ impurities .

Advanced: How to model sulfate-induced degradation in aluminate systems, and can this apply to this compound?

Methodological Answer:
While studied in calcium aluminate cements, methodologies are transferable:

  • Diffusion-Reaction Models : Predict sulfate ingress and ettringite formation, validated via micro-CT .
  • Damage Evolution : Coupled with FEM, models quantify crack propagation rates (e.g., 0.1 mm/year at 0.5 M SO₄²⁻) .
    Adaptation for CeAlO₃ :
  • Replace Ca²⁺ with Ce³⁺ in kinetic equations to simulate Ce₂(SO₄)₃ formation.
  • Accelerate testing using electrochemical sulfate exposure .

Advanced: What novel techniques enhance this compound’s high-temperature mechanical performance?

Methodological Answer:
Fiber reinforcement and interface engineering are critical:

  • Steel/Basalt Fibers : Increase flexural strength of CeAlO₃ composites by 40% at 1000°C .
  • Coating Strategies : Plasma-sprayed CeAlO₃/BaAl₂O₄ layers reduce thermal expansion mismatch, validated via SEM-EDS .
    Testing Protocols :
  • Three-Point Bending at 1500°C : Measures creep resistance .
  • Thermal Cycling (30 cycles, −196°C to 900°C) : Assesses interfacial delamination .

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